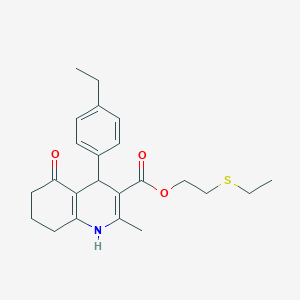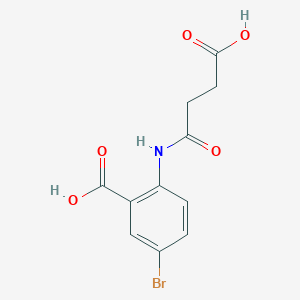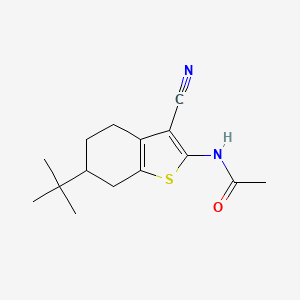![molecular formula C16H24N2O2 B5244103 2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5244103.png)
2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a compound that belongs to the class of phenoxy acetamides. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of a phenoxy group attached to an acetamide moiety, which is further linked to a piperidine ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves the following steps:
Formation of the Phenoxy Acetamide Backbone: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol reacts with an acyl chloride to form the phenoxy acetamide.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where the acetamide group reacts with a piperidine derivative.
Substitution with Isopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenoxy acetamides with various functional groups.
Scientific Research Applications
2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(propan-2-yl)piperidin-4-yl]acetamide
- 2-phenoxy-N-pyridin-4-yl-acetamide
Uniqueness
2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenoxy group and the piperidine ring with an isopropyl substitution differentiates it from other similar compounds, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
2-phenoxy-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18-10-8-14(9-11-18)17-16(19)12-20-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBMDYSCEHYRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ETHYL-1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5244021.png)
![ethyl 1-[3-(dimethylamino)propyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate hydrochloride](/img/structure/B5244026.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B5244032.png)
![N-benzyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5244042.png)
![methyl 4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzoate](/img/structure/B5244050.png)
![methyl 3-[(5-bromo-2-methoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5244073.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5244076.png)

![3-butoxy-N-[(2,3-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B5244085.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]ethanone](/img/structure/B5244095.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5244100.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5244106.png)


